(S)-2-Amino-8-oxo-decanoic acid, methyl ester
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Overview
Description
This compound is an amino acid derivative, featuring both an amino group and a keto group along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-8-oxo-decanoic acid, methyl ester can be achieved through several methods. One common approach involves the esterification of the corresponding amino acid with methanol in the presence of a catalyst such as trimethylchlorosilane . This method is advantageous due to its mild reaction conditions and high yields. Another method involves the use of acid chlorides, which are treated with methanol in the presence of a base .
Industrial Production Methods
In an industrial setting, the production of amino acid methyl esters often involves large-scale esterification processes. These processes typically use methanol and a strong acid catalyst, such as sulfuric acid, to convert the amino acid into its methyl ester form . The reaction is carried out under controlled conditions to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-8-oxo-decanoic acid, methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products Formed
Scientific Research Applications
(S)-2-Amino-8-oxo-decanoic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-8-oxo-decanoic acid, methyl ester exerts its effects involves its interaction with various molecular targets. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The keto group can participate in redox reactions, altering the redox state of biological systems . These interactions can modulate metabolic pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-2-Amino-8-oxo-decanoic acid, methyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions
Properties
IUPAC Name |
methyl 2-amino-8-oxodecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-3-9(13)7-5-4-6-8-10(12)11(14)15-2/h10H,3-8,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUSGPXSOOHYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCCCCC(C(=O)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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